molecular formula C7H6ClNO B13550816 2-(2-Chloropyridin-4-yl)acetaldehyde

2-(2-Chloropyridin-4-yl)acetaldehyde

Cat. No.: B13550816
M. Wt: 155.58 g/mol
InChI Key: UWJNOACBGYPUAM-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)acetaldehyde is a heterocyclic aldehyde featuring a pyridine ring substituted with a chlorine atom at the 2-position and an acetaldehyde group (-CH₂CHO) at the 4-position. Its structure combines the aromaticity and electron-withdrawing effects of the chloropyridine moiety with the reactivity of the aldehyde functional group.

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)acetaldehyde

InChI

InChI=1S/C7H6ClNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3-5H,2H2

InChI Key

UWJNOACBGYPUAM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CC=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)acetaldehyde typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-(2-Chloropyridin-4-yl)acetaldehyde may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2-Chloropyridin-4-yl)acetic acid.

    Reduction: 2-(2-Chloropyridin-4-yl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloropyridin-4-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)acetaldehyde depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aldehydes with Heterocyclic Backbones

  • Target Compound :
    2-(2-Chloropyridin-4-yl)acetaldehyde

    • Structure: Pyridine ring with 2-Cl and 4-CH₂CHO substituents.
    • Key Features: Aromatic pyridine core enhances stability; chlorine atom increases electrophilicity.
  • Comparable Compounds :

    • (Z/E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA) :
  • Structure: Cyclohexylidene ring (non-aromatic) with a dimethyl group and aldehyde.
  • Key Features: Exists as (Z) and (E) isomers due to the cyclohexylidene double bond; used as pheromones in beetles.
  • Comparison :
Property 2-(2-Chloropyridin-4-yl)acetaldehyde (Z/E)-DMCHA
Aromaticity Yes (pyridine) No (cyclohexylidene)
Isomerism None Geometric (Z/E)
Biological Role Not reported Pheromone in beetles
Mass Spec Fragmentation Not available m/z 152, 137, 109, etc.
  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid :
    • Structure: Pyrimidine ring with 2-Cl, 6-CH₃, and 4-COOH.
    • Key Features: Carboxylic acid group increases polarity; pyrimidine core differs in nitrogen arrangement.
    • Comparison :
Property 2-(2-Chloropyridin-4-yl)acetaldehyde 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Heterocycle Pyridine (6-membered, 1 N) Pyrimidine (6-membered, 2 N)
Functional Group Aldehyde (-CHO) Carboxylic Acid (-COOH)
Reactivity Electrophilic aldehyde Acidic, forms salts/esters

Functional Group Variations

  • 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives :
    • Structure: Piperidine ring with ester groups (e.g., acetate, propionate).
    • Key Features: Bulky tetramethyl groups enhance steric hindrance; esters are less reactive than aldehydes.
    • Comparison :
Property 2-(2-Chloropyridin-4-yl)acetaldehyde 2,2,6,6-Tetramethylpiperidin-4-yl Acetate
Core Structure Pyridine Piperidine
Functional Group Aldehyde Ester
Steric Effects Minimal High (tetramethyl groups)

Substituent Effects

  • Chlorine vs. Methyl Substituents :
    • The 2-Cl group in the target compound withdraws electrons, activating the pyridine ring for electrophilic substitution. In contrast, methyl groups (e.g., in DMCHA or pyrimidine derivatives) donate electrons, altering reactivity and stability.
  • Aldehyde vs. Carboxylic Acid :
    • Aldehydes (target compound) are prone to oxidation and nucleophilic addition, whereas carboxylic acids (e.g., pyrimidine derivative ) participate in acid-base reactions and esterification.

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